tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate chemical properties
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate chemical properties
An In-depth Technical Guide to tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest in modern medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly in the development of targeted therapies. Its structure, featuring a Boc-protected piperazine and a pyridinyl moiety, offers a versatile platform for molecular elaboration. We will delve into its core chemical properties, establish a robust and reproducible synthetic protocol, analyze its reactivity, and contextualize its application in the broader landscape of drug discovery. The insights herein are curated to empower researchers to leverage this molecule's full potential in their synthetic campaigns.
The Pyridinylpiperazine Scaffold: A Privileged Motif in Drug Discovery
The piperazine ring is a ubiquitous structural motif found in numerous bioactive compounds, prized for its ability to serve as a linker or spacer in complex molecules and for its favorable physicochemical properties that can enhance aqueous solubility and bioavailability.[1] When coupled with a pyridine ring, the resulting pyridinylpiperazine scaffold becomes a cornerstone for designing ligands that target a diverse range of biological entities, from G-protein coupled receptors (GPCRs) to kinases.
The subject of this guide, tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, is a strategically designed intermediate. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group on one of the piperazine nitrogens. This chemical handle is fundamental for achieving selective functionalization, preventing undesired side reactions (such as di-arylation), and allowing for controlled, stepwise construction of the final target molecule. Its strategic importance is underscored by the use of analogous structures in the synthesis of groundbreaking anticancer drugs like Palbociclib and Ribociclib, which are potent inhibitors of cyclin-dependent kinases (CDKs).[2][3]
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis.
Molecular Structure and Key Features
The molecule consists of three primary components:
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Pyridine Ring: An aromatic heterocycle whose nitrogen atom acts as a hydrogen bond acceptor and influences the electronic properties of the ring, making it susceptible to specific substitution patterns.
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Piperazine Ring: A saturated six-membered heterocycle, which typically adopts a stable chair conformation.[1][4] The presence of two nitrogen atoms provides sites for substitution and influences the overall polarity and basicity of the molecule.
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Boc Protecting Group: A bulky tert-butyloxycarbonyl group that renders the N-1 nitrogen of the piperazine nucleophilicly inert under many reaction conditions, yet can be cleanly removed under acidic conditions.
Figure 1: Annotated molecular structure of tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate.
Physicochemical Properties
The following table summarizes the key computed and reported properties for this molecule and its close isomers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N₃O₂ | Computed |
| Molecular Weight | 263.34 g/mol | Computed |
| CAS Number | 355043-66-2 | Vendor Data |
| Appearance | White to off-white solid | Vendor Data |
| Melting Point | 130-132 °C (for aminopyridin-3-yl isomer) | [3] |
| Boiling Point | ~454 °C (Predicted) | [3] |
| LogP | 1.6 - 1.8 (Predicted for related structures) | [3] |
| Solubility | Soluble in DMSO, Methanol | [3] |
Anticipated Spectroscopic Profile
While a definitive experimental spectrum requires empirical analysis, the expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[1]
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¹H NMR (400 MHz, CDCl₃):
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δ ~8.2 ppm (m, 1H): The proton on the pyridine ring at the C6 position, adjacent to the nitrogen.
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δ ~7.5 ppm (m, 1H): Aromatic proton on the pyridine ring.
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δ ~6.6 ppm (m, 2H): Aromatic protons on the pyridine ring.
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δ ~3.6 ppm (t, 4H): Protons on the piperazine ring adjacent to the Boc-protected nitrogen (N-1).
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δ ~3.5 ppm (t, 4H): Protons on the piperazine ring adjacent to the pyridine-substituted nitrogen (N-4).
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δ 1.48 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
-
¹³C NMR (101 MHz, CDCl₃):
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δ ~159 ppm: Pyridine carbon attached to the piperazine nitrogen (C2).
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δ ~155 ppm: Carbonyl carbon of the Boc group.
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δ ~148, 137, 113, 107 ppm: Remaining aromatic carbons of the pyridine ring.
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δ ~80 ppm: Quaternary carbon of the tert-butyl group.
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δ ~53 ppm: Piperazine carbons.
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δ ~45 ppm: Piperazine carbons.
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δ ~28.5 ppm: Methyl carbons of the tert-butyl group.
-
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Mass Spectrometry (ESI+):
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Expected [M+H]⁺ ion at m/z = 264.18.
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Synthesis and Purification
The synthesis of this intermediate is critical for its application. The primary challenge is the selective mono-arylation of the piperazine core.
Retrosynthetic Analysis
A logical retrosynthetic approach involves a disconnection at the C-N bond between the pyridine and piperazine rings. This suggests a nucleophilic substitution or a cross-coupling reaction between Boc-piperazine and a suitable 2-substituted pyridine.
Figure 2: Retrosynthetic analysis for the target molecule.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
While classical SNAr (Nucleophilic Aromatic Substitution) is feasible, modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination offer superior yields, milder conditions, and broader substrate scope. This causality—choosing a more advanced catalytic method for efficiency and reliability—is key to modern process chemistry.
Materials:
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tert-Butyl piperazine-1-carboxylate (1.0 eq)
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2-Chloropyridine or 2-Bromopyridine (1.1 eq)
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Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 eq)
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Sodium tert-butoxide (NaOᵗBu) (1.4 eq)
-
Anhydrous Toluene
Step-by-Step Methodology:
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Inert Atmosphere: To a flame-dried round-bottom flask, add the palladium catalyst, ligand, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen). The exclusion of oxygen and moisture is critical to prevent catalyst degradation and ensure reproducibility.
-
Reagent Addition: Add anhydrous toluene, followed by tert-butyl piperazine-1-carboxylate and 2-chloropyridine.
-
Reaction: Heat the mixture to 100-110 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After completion, cool the reaction to room temperature and quench carefully with water.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization Workflow
The crude product from the synthesis requires purification to be suitable for subsequent steps in drug development.
Figure 3: Standard workflow for the purification and validation of the final product.
Chemical Reactivity and Synthetic Utility
The true value of this molecule lies in its predictable reactivity, which allows for its seamless integration into multi-step synthetic pathways.
Boc Deprotection: Gateway to Functionalization
The primary reaction of this intermediate is the removal of the Boc protecting group. This is typically achieved under strong acidic conditions, which cleave the tert-butyl carbamate to reveal the free secondary amine of the piperazine ring.
-
Standard Protocol: Dissolve the starting material in a solvent like dichloromethane (DCM) or 1,4-dioxane and treat with an excess of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at room temperature. The reaction is usually complete within a few hours and generates the corresponding salt of the deprotected piperazine.
This deprotection unmasks a nucleophilic nitrogen, which is now available for a variety of subsequent coupling reactions, such as amide bond formation, reductive amination, or further SNAr reactions.
Application as a Key Pharmaceutical Intermediate
The deprotected 1-(pyridin-2-yl)piperazine is a direct precursor to more complex molecules. For instance, in a pathway analogous to the synthesis of CDK inhibitors, this free amine can be coupled with a substituted pyrimidine or other heterocyclic electrophile to construct the core of the final active pharmaceutical ingredient (API).[2][5]
Figure 4: General synthetic pathway illustrating the utility of the title compound in drug synthesis.
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety. Based on data from structurally related piperazine and pyridine derivatives, the following hazards should be considered.[6][7][8]
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GHS Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Conclusion
tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and robust synthetic accessibility make it an invaluable building block for medicinal chemists. By understanding its core properties and leveraging the strategic utility of the Boc-protecting group, researchers can efficiently construct novel and complex molecular architectures, accelerating the journey from a synthetic concept to a potential therapeutic candidate.
References
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Köckerling, M., & Mamat, C. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 90-95. [Link]
-
Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]
- Google Patents. (2019). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [Link]
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PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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